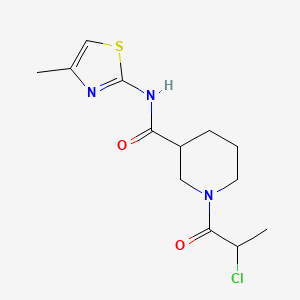
1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide, also known as CTAP, is a synthetic compound that has gained attention in scientific research due to its potential as a selective antagonist for the kappa opioid receptor (KOR). KOR is a G protein-coupled receptor that is implicated in several physiological processes, including pain management, stress response, and addiction. CTAP has been shown to have a high affinity for KOR and has been used in various studies to investigate the role of KOR in these processes.
作用机制
1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide acts as a selective antagonist for KOR, meaning that it binds to the receptor and prevents the activation of downstream signaling pathways. KOR activation has been shown to produce analgesic effects and modulate stress responses, but it is also implicated in the development of addiction and the regulation of reward-related behaviors. By blocking KOR activation, 1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide can help researchers better understand the role of KOR in these processes.
Biochemical and physiological effects:
1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide has been shown to have a high affinity for KOR and to effectively block KOR activation in vitro and in vivo. It has been shown to produce analgesic effects in animal models of pain and to reduce the rewarding effects of drugs of abuse. 1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide has also been shown to modulate stress responses and to have potential as a treatment for anxiety and depression.
实验室实验的优点和局限性
One advantage of using 1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide in lab experiments is its high affinity for KOR, which allows for effective blockade of KOR activation. Additionally, 1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide is a selective antagonist, meaning that it does not interact with other opioid receptors or produce off-target effects. However, one limitation of using 1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide is its relatively short half-life, which can limit its effectiveness in certain experiments. Additionally, 1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide can be difficult to synthesize and purify, which can limit its availability and increase its cost.
未来方向
There are several potential future directions for research involving 1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide. One area of interest is the development of more potent and selective KOR antagonists, which could have potential as treatments for addiction and other disorders. Additionally, further research is needed to fully understand the role of KOR in physiological processes and to identify potential therapeutic targets. 1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide may also have potential as a tool for investigating the structure and function of KOR and other G protein-coupled receptors.
合成方法
The synthesis of 1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide involves several steps, including the reaction of 1-(2-chloropropanoyl)piperidine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methyl-1,3-thiazol-2-amine to form the amide. The final product is obtained through purification by column chromatography.
科学研究应用
1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide has been used in various scientific studies to investigate the role of KOR in physiological processes. For example, it has been used to study the effects of KOR activation on stress-induced analgesia and to investigate the potential of KOR antagonists as a treatment for addiction. 1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide has also been used in studies investigating the role of KOR in the regulation of dopamine release and reward-related behaviors.
属性
IUPAC Name |
1-(2-chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2S/c1-8-7-20-13(15-8)16-11(18)10-4-3-5-17(6-10)12(19)9(2)14/h7,9-10H,3-6H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWNHLJNOJSEOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCCN(C2)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropropanoyl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




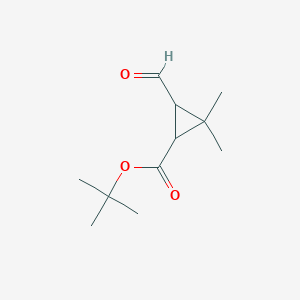
![4,5-Dimethyl-6-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2493745.png)

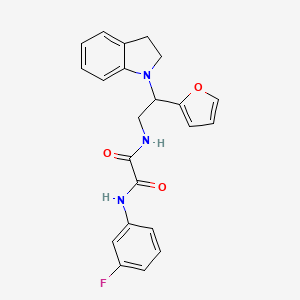
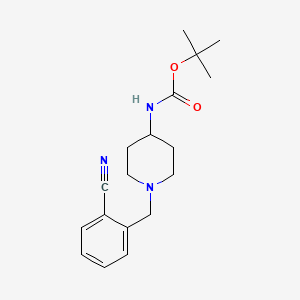
![N-(adamantan-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide](/img/structure/B2493753.png)
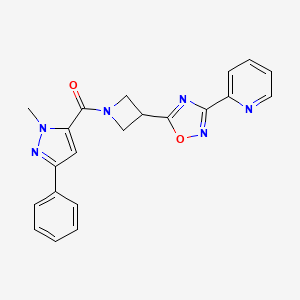

![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride](/img/structure/B2493759.png)
![[(4-Methoxynaphthyl)sulfonyl][3-(trifluoromethyl)phenyl]amine](/img/structure/B2493760.png)